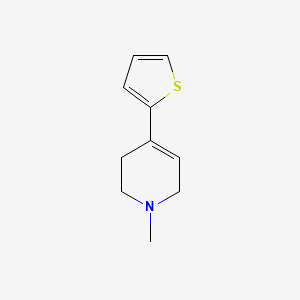

1-Methyl-4-(2-thienyl)-1,2,3,6-tetrahydropyridine

Cat. No. B1217551

M. Wt: 179.28 g/mol

InChI Key: DOJTZGGAMMSDRP-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US09070951B2

Procedure details

A glass 3-L four-neck flask was fitted with a mechanical stirrer, a Dimroth condenser, and a dropping funnel. Operating at room temperature, 1 L of pure water was introduced into the reactor followed by the introduction of 69 g (1.93 mol) sodium tetrahydroborate and dissolution. To this was added dropwise 515 g (2.28 mol) 2-hydroxy-3,3,3-trifluoro-2-trifluoromethylpropionic acid methyl ester (MTTHP). Suitable cooling was performed with ice water during this period so as to prevent the liquid temperature from exceeding 50° C. After the dropwise addition of all of the MTTHP, stirring was performed for 1 hour at room temperature and quenching was carried out by the dropwise addition of 300 mL 35% aqueous hydrochloric acid into the reaction solution on an ice bath. The quenched solution was subjected to suction filtration to remove the salts produced during the reaction and the residual salt was washed twice with 500 mL isopropyl ether (IPE). The obtained filtrate was separated and the organic layer was recovered and the aqueous layer was extracted twice with 700 mL IPE. The organic layer and the extracts were combined and dried over magnesium sulfate; suction filtration was performed and the filtrate was recovered; and the IPE was removed by condensation on an evaporator. Simple distillation of the resulting solution under reduced pressure yielded 217 g (isolated yield=48%, purity=98%) 3,3,3-trifluoro-2-trifluoromethylpropane-1,2-diol.

[Compound]

Name

glass 3-L

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Quantity

515 g

Type

reactant

Reaction Step Three

[Compound]

Name

ice water

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Yield

48%

Identifiers

|

REACTION_CXSMILES

|

[BH4-].[Na+].C[O:4][C:5](=O)[C:6]([OH:15])([C:11]([F:14])([F:13])[F:12])[C:7]([F:10])([F:9])[F:8].CN1CC=C(C2SC=CC=2)CC1>O>[F:8][C:7]([F:9])([F:10])[C:6]([C:11]([F:12])([F:14])[F:13])([OH:15])[CH2:5][OH:4] |f:0.1|

|

Inputs

Step One

[Compound]

|

Name

|

glass 3-L

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

69 g

|

|

Type

|

reactant

|

|

Smiles

|

[BH4-].[Na+]

|

Step Three

|

Name

|

|

|

Quantity

|

515 g

|

|

Type

|

reactant

|

|

Smiles

|

COC(C(C(F)(F)F)(C(F)(F)F)O)=O

|

Step Four

[Compound]

|

Name

|

ice water

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CN1CCC(=CC1)C2=CC=CS2

|

Step Six

|

Name

|

|

|

Quantity

|

1 L

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Operating at room temperature

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Suitable cooling

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

from exceeding 50° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

quenching

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was carried out by the dropwise addition of 300 mL 35% aqueous hydrochloric acid into the reaction solution on an ice bath

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The quenched solution was subjected to suction filtration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove the salts

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

produced during the reaction

|

WASH

|

Type

|

WASH

|

|

Details

|

the residual salt was washed twice with 500 mL isopropyl ether (IPE)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The obtained filtrate was separated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the organic layer was recovered

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the aqueous layer was extracted twice with 700 mL IPE

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over magnesium sulfate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

suction filtration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the filtrate was recovered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

and the IPE was removed by condensation on an evaporator

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

Simple distillation of the resulting solution under reduced pressure

|

Outcomes

Product

Details

Reaction Time |

1 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

FC(C(CO)(O)C(F)(F)F)(F)F

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 217 g | |

| YIELD: PERCENTYIELD | 48% | |

| YIELD: CALCULATEDPERCENTYIELD | 48.1% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |